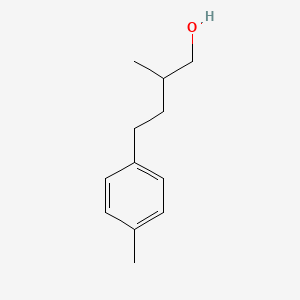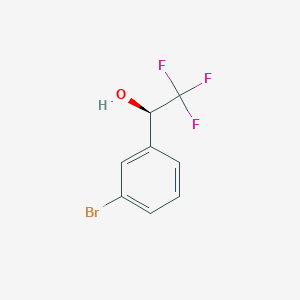
2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound is of particular interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and acylating agents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions using catalysts like potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2), and acetic anhydride (Ac2O) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in biological processes. For example, thiophene derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, the compound may interact with other molecular targets, such as kinases and ion channels, to modulate cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide is unique due to its specific structural features and potential biological activities. Unlike other thiophene derivatives, this compound contains both acetamido and carboxamide functional groups, which may contribute to its distinct pharmacological properties and applications in various fields .
Propiedades
Fórmula molecular |
C11H10N2O2S2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2S2/c12-10(15)8-3-5-17-11(8)13-9(14)6-7-2-1-4-16-7/h1-5H,6H2,(H2,12,15)(H,13,14) |
Clave InChI |
NPPQOOAIZHLAMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(=O)NC2=C(C=CS2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
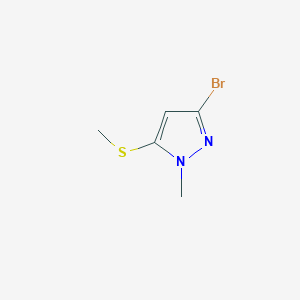
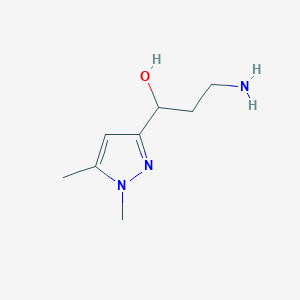

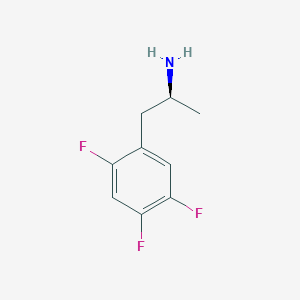
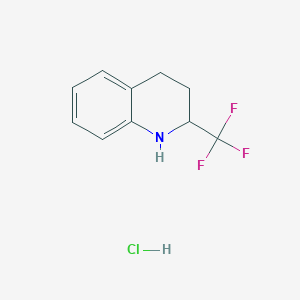
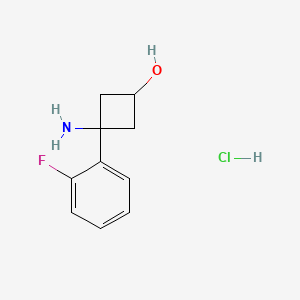
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
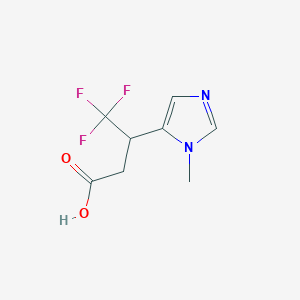
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
